molecular formula C7H14ClNO2 B13844721 beta-(Aminomethyl)cyclopropanepropanoic Acid Hydrochloride

beta-(Aminomethyl)cyclopropanepropanoic Acid Hydrochloride

Cat. No.: B13844721
M. Wt: 179.64 g/mol
InChI Key: DPFUMCGDHFWAPG-UHFFFAOYSA-N
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Description

Beta-(Aminomethyl)cyclopropanepropanoic Acid Hydrochloride: is a chemical compound with a unique structure that includes a cyclopropane ring, an aminomethyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-(Aminomethyl)cyclopropanepropanoic Acid Hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods allow for the formation of the cyclopropane ring and the incorporation of the aminomethyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Beta-(Aminomethyl)cyclopropanepropanoic Acid Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Beta-(Aminomethyl)cyclopropanepropanoic Acid Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of beta-(Aminomethyl)cyclopropanepropanoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a conformationally rigid analog of natural amino acids, influencing protein structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-(Aminomethyl)cyclopropanepropanoic Acid Hydrochloride is unique due to its specific combination of a cyclopropane ring, an aminomethyl group, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

4-amino-3-cyclopropylbutanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c8-4-6(3-7(9)10)5-1-2-5;/h5-6H,1-4,8H2,(H,9,10);1H

InChI Key

DPFUMCGDHFWAPG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC(=O)O)CN.Cl

Origin of Product

United States

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